molecular formula C4H8N4S B1269998 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 20939-16-6

4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1269998
CAS RN: 20939-16-6
M. Wt: 144.2 g/mol
InChI Key: NHJQUZUFQOQBNE-UHFFFAOYSA-N
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Description

“4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol” is a compound with the CAS Number: 20939-16-6. It has a molecular weight of 144.2 and its IUPAC name is the same as the common name .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel derivatives for 1,2-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)-ethan-1-ol were synthesized using dl-malic acid under microwave (MW) irradiation .


Molecular Structure Analysis

The InChI code for the compound is 1S/C4H8N4S/c1-2-3-6-7-4(9)8(3)5/h2,5H2,1H3,(H,7,9) . This indicates the presence of carbon, hydrogen, nitrogen, and sulfur atoms in the molecule.

Scientific Research Applications

Corrosion Inhibition

1,2,4-Triazole derivatives, including “4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol”, are known to be effective corrosion inhibitors for various metals . They have strong chemical activity and low toxicity, making them environment-friendly inhibitors . These compounds are amphoteric in nature, forming salts with acids as well as bases, and have a special affinity towards metal surfaces .

Biological Properties

1,2,4-Triazoles possess a wide range of biological activities such as anti-fungal, anticancer, antiviral, anti-bacterial, anti-inflammatory, anti-tubercular, antiproliferative, anti-Alzheimer, antidepressant, antioxidant, anti-malarial, anti-leishmanial, antagonistic, antiulcer, anti-convulsant, and hypoglycemic activities .

Pharmaceutical Applications

1,2,4-Triazole ring also exists in the constitution of various marketing drugs e.g. Ravuconazole, Estazolam, Alprazolam, Anastrozole, Trapidil, Letrozole, Ribavirin and Loreclezole .

Synthesis of Novel Derivatives

“4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol” can be used as a starting material for the synthesis of novel 1,2,4-triazole derivatives . The reaction of this compound with various reagents such as β-dicarbonyl compounds, arylidene malononitriles, aromatic aldehydes, glacial acetic acid, and acetophenones has been successfully studied .

Surface-Enhanced Raman Scattering (SERS) Based Sensors

1,2,4-Triazole-3-thiol derivatives have been used to prepare surface-enhanced Raman scattering based pH nano- and microsensors using silver nanoparticles .

DNA Marker Detection

1H-1,2,4-Triazole-3-thiol was used in a study to design a surface enhanced Raman scattering based probe for fast and accurate detection of DNA markers .

Future Directions

While specific future directions for “4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol” are not mentioned, research on 1,2,4-triazole derivative inhibitors has been a hot topic in recent years . This suggests that there is ongoing interest in the development and study of these compounds.

properties

IUPAC Name

4-amino-3-ethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4S/c1-2-3-6-7-4(9)8(3)5/h2,5H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJQUZUFQOQBNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=S)N1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361433
Record name 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol

CAS RN

20939-16-6
Record name 4-Amino-5-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20939-16-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 166131
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Record name 20939-16-6
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Record name 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol a useful starting material in organic synthesis?

A1: 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol possesses several reactive functional groups, including an amino group (-NH2) and a thiol group (-SH), making it a versatile building block in organic synthesis []. This unique arrangement allows for various chemical transformations. For instance, it can react with hydrazonoyl halides, leading to the formation of triazolo[3,4-b][1,3,4]thiadiazines and triazolo[4,3-b][1,2,4,5]tetrazines []. These heterocyclic compounds are of significant interest due to their potential biological activities and applications in medicinal chemistry.

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